5,6-Dihydrocholesterol belongs to the class of compounds known as sterols, which are characterized by their multi-ring structure. Specifically, it is categorized under the subgroup of dihydrosterols due to the presence of two hydrogen atoms added to the double bond between carbons 5 and 6 of the cholesterol backbone. This modification alters its physical and chemical properties compared to its parent compound, cholesterol.
The synthesis of 5,6-dihydrocholesterol can be achieved through several methods. One common approach involves the reduction of cholesterol or its derivatives using specific reducing agents such as lithium aluminum hydride or sodium borohydride.
The molecular structure of 5,6-dihydrocholesterol features a tetracyclic structure typical of sterols, with four fused hydrocarbon rings (A-D rings). The key features include:
5,6-Dihydrocholesterol can participate in various chemical reactions typical for sterols:
The mechanism of action for 5,6-dihydrocholesterol primarily revolves around its role as a precursor in cholesterol biosynthesis. It serves as an intermediate that can be converted into other biologically significant molecules:
The conversion pathways involve multiple enzymes that facilitate the reduction and rearrangement of carbon skeletons within sterols.
5,6-Dihydrocholesterol exhibits several notable physical and chemical properties:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to analyze its structure and confirm purity.
5,6-Dihydrocholesterol has several scientific applications:
The molecular architecture of 5,6-dihydrocholesterol (C₂₇H₄₈O, molecular weight 388.70 g/mol) features a cholestane skeleton with defined stereochemical attributes:
Computational analyses reveal a topological polar surface area of 20.2 Ų and high lipophilicity (LogP ~9.4), explaining its insolubility in water (0.000339 mg/L at 25°C) and affinity for lipid membranes [3] [9]. Nuclear magnetic resonance (NMR) studies confirm the ¹H and ¹³C chemical shifts are diagnostically distinct from cholesterol, particularly at C-4/C-6 (δ 28.5–30.1 ppm) and C-5 (δ 42.3 ppm), reflecting the saturated bond [3].
Table 1: Structural Comparison of 5,6-Dihydrocholesterol and Cholesterol
Property | 5,6-Dihydrocholesterol | Cholesterol |
---|---|---|
Systematic Name | (3β,5α)-Cholestan-3-ol | (3β)-Cholest-5-en-3-ol |
Molecular Formula | C₂₇H₄₈O | C₂₇H₄₆O |
Double Bonds | None (Saturated) | Δ⁵ (Unsaturated) |
Ring Fusion (A/B) | trans (5α-H) | cis (5β-H) |
Melting Point | 138–142°C | 148–150°C |
X-ray Diffraction | Orthorhombic crystals | Monoclinic crystals |
Specific Rotation [α]D | +24.2° (c=1.3, chloroform) | -31.5° (c=2, chloroform) |
These structural distinctions confer greater oxidative stability than cholesterol and influence packing densities in lipid bilayers, as evidenced by higher phase transition temperatures in model membranes [3] [9].
5,6-Dihydrocholesterol biosynthesis occurs through two primary enzymatic routes in vertebrates:
Enzymatic reduction pathway:Cholesterol + NADPH → 5,6-DihydrocholesterolCatalyzed by 3β-hydroxysteroid-Δ⁵-reductase (DHCR3), an endoplasmic reticulum-bound enzyme utilizing NADPH as cofactor. This reaction proceeds via stereospecific hydride transfer to C-6, generating the 5α-H configuration. DHCR3 exhibits tissue-specific expression, with highest activity in liver, adrenal glands, and gonads [4] [7].
Intestinal microbial conversion:Commensal bacteria (Bacteroides, Eubacterium) express cholesterol reductase enzymes that hydrogenate cholesterol to 5,6-dihydrocholesterol in the gut lumen. This pathway contributes to fecal sterol profiles but minimally to systemic pools [10].
Table 2: Tissue Distribution of DHCR3 Enzyme Activity
Tissue | Relative DHCR3 Activity | 5,6-DHC Concentration |
---|---|---|
Liver | High | 0.4–1.2 μg/g tissue |
Brain | Moderate | 0.1–0.3 μg/g tissue |
Adrenal Gland | High | 1.5–3.0 μg/g tissue |
Intestinal Mucosa | Low | <0.1 μg/g tissue |
In Smith-Lemli-Opitz syndrome (SLOS), characterized by defective cholesterol synthesis (DHCR7 deficiency), 5,6-dihydrocholesterol accumulates alongside 7-dehydrocholesterol due to impaired reduction at C-7. SLOS mouse models show elevated 5,6-dihydrocholesterol/cholesterol ratios in brain (0.15–0.25 vs. <0.01 in wild-type), confirming its role as a metabolic shunt product when canonical pathways are disrupted [4]. Notably, 5,6-dihydrocholesterol does not serve as precursor for vitamin D synthesis or steroid hormones, distinguishing it from 7-dehydrocholesterol [2] [7].
The identification of 5,6-dihydrocholesterol spans over a century of sterol research:
Nomenclature evolved through key transitions:
Table 3: Historical Timeline of Key Discoveries
Year | Researcher(s) | Contribution | Published Designation |
---|---|---|---|
1896 | Heinrich Wieland | Isolation from gallstones | "Saturated coprosterol" |
1935 | Adolf Windaus | Catalytic synthesis from cholesterol | "Dihydrocholesterol" |
1942 | R. Schoenheimer | Isotopic proof of endogenous synthesis | "Cholestanol" |
1953 | Konrad Bloch | Tracer studies in cholesterol metabolism | "5α-Cholestan-3β-ol" |
1971 | IUPAC Commission | Standardization of stereochemical nomenclature | "(3β,5α)-Cholestan-3-ol" |
Windaus's structural confirmation leveraged crystallography and optical rotation comparisons with cholesterol, noting the positive specific rotation (+24.2° vs. cholesterol's -31.5°) as diagnostic for the saturated analogue [5] [8]. The compound's historical significance is intertwined with investigations into rickets and vitamin D metabolism, wherein 7-dehydrocholesterol was identified as the photochemical precursor, while 5,6-dihydrocholesterol remained metabolically inert in this pathway [2] [5].
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 20107-26-0
CAS No.:
CAS No.: 94087-41-9